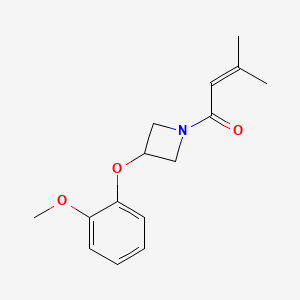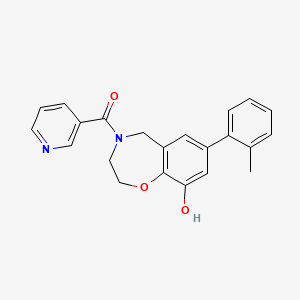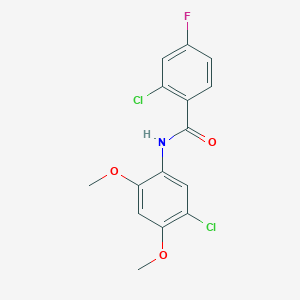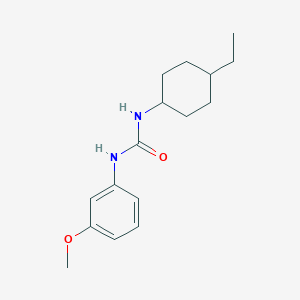
3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine, also known as AZD-9567, is a novel compound that has caught the attention of the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and fibrosis. Studies have shown that this compound can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and the proliferation of cancer cells. Additionally, this compound has been found to inhibit the TGF-β signaling pathway, which is involved in the activation of fibroblasts and the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of fibroblast growth. Additionally, studies have shown that this compound can reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of fibroblasts, making it a promising compound for the treatment of inflammatory diseases and fibrosis.
实验室实验的优点和局限性
3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine has several advantages for lab experiments, including its high yield and purity, making it a viable compound for scientific research. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research and development of 3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine, including the investigation of its potential therapeutic applications in various diseases, such as cancer, fibrosis, and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for large-scale production. Finally, the development of novel derivatives of this compound may lead to the discovery of even more potent and selective compounds with a range of therapeutic applications.
合成方法
The synthesis of 3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine involves a multi-step process, beginning with the reaction of 2-methoxyphenol with 3-methylbut-2-enoyl chloride in the presence of a base to form 3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)prop-2-en-1-one. This intermediate is then treated with sodium hydride and azetidine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for scientific research.
科学研究应用
3-(2-methoxyphenoxy)-1-(3-methylbut-2-enoyl)azetidine has been found to exhibit a range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of fibroblasts, making it a promising compound for the treatment of cancer and fibrosis.
属性
IUPAC Name |
1-[3-(2-methoxyphenoxy)azetidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)8-15(17)16-9-12(10-16)19-14-7-5-4-6-13(14)18-3/h4-8,12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHUXCVTPZLLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CC(C1)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5426684.png)

![4-benzyl-5-[1-(2-methoxy-2-methylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5426691.png)
![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)
![N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5426729.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)
